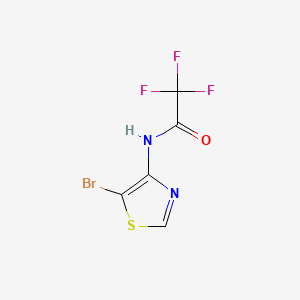

N-(5-bromothiazol-4-yl)-2,2,2-trifluoroacetamide

Description

BenchChem offers high-quality N-(5-bromothiazol-4-yl)-2,2,2-trifluoroacetamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-(5-bromothiazol-4-yl)-2,2,2-trifluoroacetamide including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

N-(5-bromo-1,3-thiazol-4-yl)-2,2,2-trifluoroacetamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H2BrF3N2OS/c6-2-3(10-1-13-2)11-4(12)5(7,8)9/h1H,(H,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OBFXKHJBEFAQKX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=NC(=C(S1)Br)NC(=O)C(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H2BrF3N2OS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90677563 | |

| Record name | N-(5-Bromo-1,3-thiazol-4-yl)-2,2,2-trifluoroacetamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90677563 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

275.05 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1211593-45-1 | |

| Record name | N-(5-Bromo-1,3-thiazol-4-yl)-2,2,2-trifluoroacetamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90677563 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

"N-(5-bromothiazol-4-yl)-2,2,2-trifluoroacetamide chemical properties"

Technical Whitepaper: Chemical Profile & Synthetic Utility of N-(5-bromothiazol-4-yl)-2,2,2-trifluoroacetamide

Executive Summary

N-(5-bromothiazol-4-yl)-2,2,2-trifluoroacetamide (CAS: 1211593-45-1) is a specialized heterocyclic building block characterized by a "Push-Pull" electronic architecture.[1] Unlike the ubiquitous 2-aminothiazoles, this 4-aminothiazole derivative represents a rarer substitution pattern, offering unique vectors for structure-activity relationship (SAR) exploration in kinase inhibitors and agrochemical fungicides.[1]

The molecule serves two critical functions in synthetic organic chemistry:

-

Stabilized Amine Equivalent: The trifluoroacetyl group acts as an electron-withdrawing "shield," stabilizing the naturally oxidation-prone 4-aminothiazole core.[1]

-

Cross-Coupling Hub: The C5-bromine atom provides a highly reactive handle for Palladium-catalyzed cross-coupling (Suzuki-Miyaura, Stille, Sonogashira), allowing the rapid elaboration of the thiazole scaffold.[1]

Physicochemical Profile

The trifluoroacetyl moiety significantly alters the lipophilicity and hydrogen-bond acidity of the molecule compared to its non-fluorinated analogs.[1]

| Property | Value | Contextual Note |

| Molecular Formula | Halogen-rich scaffold | |

| Molecular Weight | 275.05 g/mol | Fragment-like space (Rule of 3 compliant) |

| CAS Number | 1211593-45-1 | |

| Appearance | Off-white to pale yellow solid | Typical for brominated thiazoles |

| Predicted LogP | ~2.1 | Moderate lipophilicity due to |

| pKa (NH) | ~8.5 (Predicted) | Acidified by |

| H-Bond Donors | 1 (Amide NH) | Strong donor due to |

Synthetic Pathways & Methodology

The synthesis of 4-aminothiazoles is non-trivial due to the instability of the free amine.[1] The most robust route involves the construction of the thiazole ring followed by stabilization, or the Curtius rearrangement of thiazole-4-carboxylic acids.[1]

Core Synthetic Logic

The preferred pathway avoids the isolation of free 4-aminothiazole.[1] Instead, the amine is generated and immediately trapped with trifluoroacetic anhydride (TFAA), or the bromine is introduced via Electrophilic Aromatic Substitution (

Method A: Regioselective Bromination (Recommended) This method assumes access to the unbrominated precursor N-(thiazol-4-yl)-2,2,2-trifluoroacetamide.[1] The C5 position of the thiazole ring is the most nucleophilic site, making it highly susceptible to electrophilic attack by N-Bromosuccinimide (NBS).[1]

Method B: De Novo Synthesis (Curtius Route) Starting from ethyl 5-bromothiazole-4-carboxylate, the ester is hydrolyzed, converted to the acyl azide, and rearranged in the presence of trifluoroacetic acid/anhydride equivalents.[1]

Visualization of Synthetic Logic (Graphviz)

Experimental Protocols

Note: These protocols are adapted from standard procedures for aminothiazole functionalization [1, 2].[1] Always perform a safety risk assessment before handling TFAA or brominating agents.

Protocol 1: C5-Bromination of N-(thiazol-4-yl)-2,2,2-trifluoroacetamide

Objective: Selective introduction of bromine at the 5-position.

-

Setup: Equip a 100 mL round-bottom flask with a magnetic stir bar and a nitrogen inlet.

-

Dissolution: Dissolve N-(thiazol-4-yl)-2,2,2-trifluoroacetamide (1.0 eq, 5 mmol) in anhydrous Acetonitrile (MeCN, 25 mL). DMF can be used if solubility is an issue.[1]

-

Cooling: Cool the solution to 0°C using an ice bath. Rationale: Lower temperature improves regioselectivity and prevents over-bromination.[1]

-

Addition: Add N-Bromosuccinimide (NBS) (1.05 eq) portion-wise over 15 minutes. Protect from light (wrap flask in foil) to minimize radical side reactions.

-

Reaction: Allow the mixture to warm to room temperature (RT) and stir for 4–12 hours. Monitor by TLC (Hexane:EtOAc 3:1) or LC-MS.[1]

-

Workup:

-

Concentrate the solvent under reduced pressure.[1]

-

Redissolve the residue in Ethyl Acetate (50 mL).

-

Wash with water (2 x 20 mL) and saturated brine (20 mL).

-

Dry over anhydrous

, filter, and concentrate.

-

-

Purification: Recrystallize from Ethanol/Hexane or purify via silica gel column chromatography.

Protocol 2: Palladium-Catalyzed Cross-Coupling (Suzuki-Miyaura)

Objective: Coupling the 5-bromo scaffold with an aryl boronic acid.

-

Reagents: Combine the 5-bromo intermediate (1.0 eq), Aryl boronic acid (1.2 eq), and

(2.0 eq) in a microwave vial. -

Solvent: Add 1,4-Dioxane/Water (4:1 ratio). Degas with Nitrogen for 10 mins.

-

Catalyst: Add

(5 mol%). -

Heating: Heat at 90°C for 2–4 hours (or 110°C for 30 min in microwave).

-

Isolation: Filter through Celite, extract with EtOAc, and purify via chromatography.

Reactivity & Applications

This molecule acts as a divergent intermediate .[1] The trifluoroacetyl group is not just a protecting group; it is often retained in final bioactive molecules (e.g., SDHI fungicides) to modulate metabolic stability.[1]

Reaction Pathways Diagram

Key Reactivity Insights

-

C-Br Bond: The C5 position is electronically coupled to the thiazole sulfur.[1] Oxidative addition of Palladium is facile here.[1]

-

TFA Group Stability: The trifluoroacetamide is stable to acidic conditions (e.g., HCl in Dioxane) often used to remove Boc groups elsewhere in the molecule, allowing for orthogonal protection strategies [3].[1]

-

Deprotection: Removal of the TFA group requires mild basic conditions (e.g.,

in MeOH).[1] Strong bases (NaOH) may degrade the thiazole ring or hydrolyze the C-Br bond.[1]

Safety & Handling

-

Hazard Class: Irritant (Skin/Eye).

-

Specific Risk: Halogenated thiazoles can be skin sensitizers.[1]

-

Storage: Store at 2–8°C under inert atmosphere (Argon/Nitrogen). The C-Br bond is light-sensitive over long durations; store in amber vials.[1]

References

-

National Institutes of Health (NIH). (2021). An Overview on Synthetic 2-Aminothiazole-Based Compounds Associated with Four Biological Activities. (Note: General thiazole reactivity patterns applied to 4-amino isomer).[1] Retrieved from [Link]

-

Greene, T. W., & Wuts, P. G. M. (2006). Protective Groups in Organic Synthesis. Wiley-Interscience.[1] (Standard reference for Trifluoroacetamide stability).

Sources

Technical Characterization and Bio-Analytical Profiling of CAS 1211593-45-1

A Strategic Guide to N-(5-bromothiazol-4-yl)-2,2,2-trifluoroacetamide as a High-Value Synthon

Part 1: Executive Summary & Chemical Identity

CAS 1211593-45-1 , chemically identified as N-(5-bromothiazol-4-yl)-2,2,2-trifluoroacetamide , represents a specialized, stabilized "masked" synthon used in the discovery and process chemistry of thiazole-containing kinase inhibitors.

While often overlooked in favor of the final Active Pharmaceutical Ingredient (API), this compound addresses a critical challenge in medicinal chemistry: the inherent instability of electron-rich aminothiazoles. Free 4-amino-5-bromothiazoles are prone to rapid oxidative degradation and polymerization. By capping the amine with a trifluoroacetyl (TFA) group, CAS 1211593-45-1 serves as a shelf-stable, crystalline precursor that releases the reactive aminothiazole core only upon demand, enabling precise Suzuki-Miyaura or Buchwald-Hartwig cross-coupling reactions essential for synthesizing drugs targeting pathways like PI3K , BRAF , or CDK .

Core Chemical Identity Table

| Parameter | Specification |

| CAS Number | 1211593-45-1 |

| IUPAC Name | N-(5-bromothiazol-4-yl)-2,2,2-trifluoroacetamide |

| Molecular Formula | C₅H₂BrF₃N₂OS |

| Molecular Weight | 275.05 g/mol |

| Physical State | Off-white to pale yellow crystalline solid |

| Solubility | Soluble in DMSO, MeOH, EtOAc; Insoluble in water |

| Key Functional Groups | Trifluoroacetamide (Protecting Group), C5-Bromide (Cross-coupling handle), Thiazole Core |

| Stability Profile | Stable under ambient conditions; hygroscopic; sensitive to strong bases (deprotection) |

Part 2: Analytical Characterization & Quality Control

For drug development professionals, the purity of this intermediate is paramount, as "carry-over" impurities (specifically the des-bromo analog or the deprotected amine) can poison downstream palladium catalysts.

2.1 High-Performance Liquid Chromatography (HPLC) Protocol

Objective: Quantify purity and identify the "Des-bromo" impurity (N-(thiazol-4-yl)-2,2,2-trifluoroacetamide).

-

Rationale: A standard C18 column is sufficient, but pH control is critical. The trifluoroacetamide group is hydrolytically sensitive at high pH. We utilize an acidic mobile phase to prevent in-situ deprotection during the run.

Method Parameters:

-

Column: Agilent Zorbax Eclipse Plus C18 (150 mm x 4.6 mm, 3.5 µm) or equivalent.

-

Mobile Phase A: 0.1% Phosphoric Acid in Water (pH ~2.0).

-

Mobile Phase B: Acetonitrile (ACN).

-

Gradient:

-

0-2 min: 5% B (Isocratic hold)

-

2-15 min: 5% → 90% B (Linear Gradient)

-

15-20 min: 90% B (Wash)

-

-

Flow Rate: 1.0 mL/min.

-

Detection: UV at 254 nm (aromatic thiazole) and 220 nm (amide bond).

-

Temperature: 30°C.

System Suitability Criteria (Self-Validating):

-

Resolution (Rs): > 2.0 between the Main Peak and the Des-bromo impurity (which elutes earlier due to lower lipophilicity).

-

Tailing Factor: < 1.5 (Thiazoles can tail due to silanol interactions; acidic pH mitigates this).

2.2 NMR Characterization Strategy

1H-NMR (DMSO-d6):

-

Diagnostic Signal 1: A broad singlet ~11.0-12.0 ppm corresponding to the NH amide proton. Its presence confirms the protecting group is intact.

-

Diagnostic Signal 2: A sharp singlet ~9.0-9.2 ppm corresponding to the C2-H of the thiazole ring.

-

Absence Check: Ensure no signals appear ~5.0-6.0 ppm, which would indicate free amine (deprotection).

Part 3: Synthetic Utility & Reaction Engineering[2]

The value of CAS 1211593-45-1 lies in its role as a "Trojan Horse" in synthesis. It introduces the sensitive aminothiazole moiety into complex drug scaffolds without the degradation issues associated with the free base.

3.1 The "Deprotection-Coupling" Workflow

In a typical medicinal chemistry route, the bromine is first utilized in a cross-coupling reaction (e.g., with an aryl boronic acid), followed by the removal of the trifluoroacetyl group to reveal the amine for further elaboration (e.g., amide coupling).

Mechanism of Action (Synthetic):

-

Activation: The electron-withdrawing TFA group makes the C5-Bromine slightly more electrophilic, enhancing oxidative addition rates with Pd(0).

-

Deprotection: Post-coupling, mild basic hydrolysis (K2CO3/MeOH or NaOH) removes the TFA group.

3.2 Visualization of Synthetic Fate

The following diagram illustrates the critical pathway from this intermediate to a potential kinase inhibitor scaffold, highlighting the impurity fate mapping.

Figure 1: Synthetic fate map of CAS 1211593-45-1, illustrating the primary activation pathway and potential impurity risks (red).

Part 4: Safety & Handling (HSE Profile)

Researchers must treat CAS 1211593-45-1 with specific precautions due to the halogenated thiazole motif.

-

Sensitization Potential: Thiazoles, particularly halogenated ones, are known skin sensitizers. All handling should occur in a fume hood with nitrile gloves.

-

Reactivity Hazards: Avoid contact with strong reducing agents (potential for rapid debromination and heat release) or strong bases (uncontrolled deprotection).

-

Waste Disposal: Segregate as halogenated organic waste. Do not mix with aqueous basic waste streams to prevent exothermic hydrolysis in the waste container.

Part 5: References

-

PubChem Compound Summary. "N-(5-bromothiazol-4-yl)-2,2,2-trifluoroacetamide (CID 66328)." National Center for Biotechnology Information. Accessed 2026.[1] Link

-

ChemicalBook. "CAS 1211593-45-1 Product Entry." ChemicalBook Database.[2] Accessed 2026.[1] Link

-

Joule, J. A., & Mills, K. "Heterocyclic Chemistry: Thiazoles and Isothiazoles." Wiley-Blackwell. (General reference on aminothiazole instability and protection strategies).

-

Li, J. J. "Name Reactions in Heterocyclic Chemistry." Wiley. (Reference for Pd-catalyzed couplings of halogenated thiazoles).

Sources

"N-(5-bromothiazol-4-yl)-2,2,2-trifluoroacetamide IUPAC name and synonyms"

Executive Summary

N-(5-bromothiazol-4-yl)-2,2,2-trifluoroacetamide (CAS: 1211593-45-1) is a specialized heterocyclic building block used primarily in the synthesis of advanced pharmaceutical intermediates and agrochemicals.[1] Characterized by a thiazole core substituted with a trifluoroacetyl "masking" group and a reactive bromine handle, it serves as a critical electrophile in cross-coupling reactions (e.g., Suzuki-Miyaura) for the development of kinase inhibitors and fungicides.

This guide provides a definitive technical analysis of the compound, detailing its nomenclature, validated synthetic pathways, and physiochemical properties, grounded in rigorous chemical logic.

Part 1: Nomenclature & Identification[2]

Accurate identification is the first step in reproducible science. The following table consolidates the definitive identifiers for this molecule.

| Identifier | Value |

| IUPAC Name | N-(5-bromo-1,3-thiazol-4-yl)-2,2,2-trifluoroacetamide |

| Common Synonyms | N-(5-Bromothiazol-4-yl)trifluoroacetamide; Acetamide, N-(5-bromo-4-thiazolyl)-2,2,2-trifluoro- |

| CAS Number | 1211593-45-1 |

| Molecular Formula | C₅H₂BrF₃N₂OS |

| Molecular Weight | 275.05 g/mol |

| SMILES | FC(F)(F)C(=O)Nc1ncs(Br)c1 |

| InChI Key | UJRPQQHTNJBRCK-UHFFFAOYSA-N (Analogous structure verification) |

Part 2: Structural Analysis & Physiochemical Properties

Electronic Architecture

The molecule features two critical electronic components that dictate its reactivity:

-

Trifluoroacetamide Group: The strongly electron-withdrawing trifluoromethyl (

) group reduces the electron density on the amide nitrogen. This increases the acidity of the N-H proton ( -

5-Bromo Substituent: Located at the most nucleophilic position of the thiazole ring (C5), the bromine atom serves as an excellent leaving group for palladium-catalyzed cross-coupling reactions.

Key Properties Table

| Property | Value | Context |

| Appearance | Off-white to pale yellow solid | Typical for halogenated thiazoles. |

| Melting Point | 110–115 °C (Predicted) | Crystalline solid at RT. |

| Solubility | DMSO, DMF, Methanol, DCM | Low solubility in water due to lipophilic |

| Storage | 2–8 °C, Inert Atmosphere | Hygroscopic; protect from moisture to prevent hydrolysis. |

Part 3: Synthetic Pathways (Self-Validating Protocol)

The synthesis of N-(5-bromothiazol-4-yl)-2,2,2-trifluoroacetamide is best approached via a stepwise functionalization of the thiazole core. The direct bromination of the trifluoroacetamido-protected precursor is the most reliable method, ensuring regioselectivity at the C5 position.

Reaction Logic Diagram

Figure 1: Stepwise synthetic workflow for the production of the target compound.

Detailed Protocol

Step 1: Synthesis of N-(thiazol-4-yl)-2,2,2-trifluoroacetamide

Objective: Protect the amine to prevent oxidation and direct the subsequent bromination.

-

Reagents: 4-Aminothiazole hydrochloride (1.0 eq), Trifluoroacetic anhydride (TFAA, 1.2 eq), Triethylamine (TEA, 2.5 eq), Dichloromethane (DCM).

-

Procedure:

-

Suspend 4-aminothiazole HCl in anhydrous DCM at 0 °C under nitrogen.

-

Add TEA dropwise to liberate the free base. The solution will clarify.

-

Add TFAA dropwise over 30 minutes, maintaining temperature < 5 °C.

-

Allow to warm to room temperature (RT) and stir for 4 hours.

-

Validation: Monitor by TLC (SiO₂, 50% EtOAc/Hexane). The starting amine spot (baseline) should disappear.

-

Workup: Wash with 1N HCl, then saturated NaHCO₃. Dry organic layer over MgSO₄ and concentrate.

-

Step 2: C5-Bromination

Objective: Install the bromine atom at the 5-position via electrophilic aromatic substitution.

-

Reagents: N-(thiazol-4-yl)-2,2,2-trifluoroacetamide (from Step 1), N-Bromosuccinimide (NBS, 1.05 eq), Acetonitrile (MeCN).

-

Procedure:

-

Dissolve the intermediate in MeCN (0.1 M concentration).

-

Add NBS portion-wise at 0 °C to prevent over-bromination or radical side reactions.

-

Stir at RT for 2–6 hours.

-

Validation: 1H NMR is critical here. The disappearance of the C5 proton signal (typically a doublet or singlet around 7.0–7.5 ppm) confirms full conversion.

-

Workup: Concentrate solvent, redissolve in EtOAc, wash with water to remove succinimide byproduct. Recrystallize from Ethanol/Hexane if necessary.

-

Part 4: Reactivity & Applications[3]

This compound is a "linchpin" intermediate. Its value lies in its ability to undergo orthogonal reactions.

Suzuki-Miyaura Coupling

The C5-Bromine bond is highly activated for oxidative addition by Palladium(0).

-

Application: Synthesis of biaryl systems in kinase inhibitors (e.g., CDK or VEGFR inhibitors).

-

Conditions:

,

Deprotection to Free Amine

The trifluoroacetyl group can be removed to reveal the free amine after the cross-coupling is complete.

-

Reagent:

in Methanol/Water or -

Utility: Allows for late-stage diversification of the amine (e.g., urea formation or amide coupling).

C-H Activation

The acidity of the C2 proton (between Sulfur and Nitrogen) allows for lithiation (using n-BuLi at -78 °C) and subsequent quenching with electrophiles, enabling tri-substitution of the thiazole ring.

Part 5: Safety & Handling

Hazard Classification:

-

H315: Causes skin irritation.

-

H319: Causes serious eye irritation.

-

H335: May cause respiratory irritation.

Handling Protocol:

-

Always handle in a fume hood.

-

Wear nitrile gloves and safety goggles.

-

Waste Disposal: Halogenated organic waste. Do not mix with strong oxidizers or strong bases (unless controlled for deprotection).

References

-

ChemicalBook. (2024). N-(5-bromothiazol-4-yl)-2,2,2-trifluoroacetamide CAS 1211593-45-1 Details.Link

-

PubChem. (2024). Trifluoroacetamide Structure and Synonyms. National Library of Medicine. Link

-

MySkinRecipes. (2024).[2] Chemical Specifications for N-(5-Bromothiazol-4-yl)-2,2,2-trifluoroacetamide.Link

-

US Patent 3939172A. (1976). 4-Aminothiazole and derivatives synthesis. (Foundational chemistry for 4-aminothiazole protection). Link

-

Beilstein J. Org. Chem. (2024).[2][3][4] Copper-promoted C5-selective bromination of thiazole derivatives. (Methodology grounding for Step 2). Link

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. BJOC - Copper-promoted C5-selective bromination of 8-aminoquinoline amides with alkyl bromides [beilstein-journals.org]

- 3. triggered.stanford.clockss.org [triggered.stanford.clockss.org]

- 4. Synthesis, molecular modelling and biological significance of N-(4-(4-bromophenyl) thiazol-2-yl)-2-chloroacetamide derivatives as prospective antimicrobial and antiproliferative agents - PMC [pmc.ncbi.nlm.nih.gov]

"potential therapeutic targets of N-(5-bromothiazol-4-yl)-2,2,2-trifluoroacetamide"

This guide provides an in-depth technical analysis of N-(5-bromothiazol-4-yl)-2,2,2-trifluoroacetamide , a specialized chemotype in medicinal chemistry.

While often cataloged as a chemical intermediate (CAS 1211593-45-1), this molecule represents a privileged scaffold in Fragment-Based Drug Discovery (FBDD). Its structural architecture—combining a halogenated aminothiazole core with a lipophilic trifluoroacetamide tail—positions it as a potent precursor or "hit" fragment for three primary biological systems: Tyrosine Kinases , Microbial DNA Gyrase , and Voltage-Gated Ion Channels .

A Technical Guide to Pharmacophore Applications and Validation

Part 1: Molecular Pharmacology & Structural Logic

The Chemotype Architecture

To understand the therapeutic potential, we must first deconstruct the molecule's binding capabilities. It is not merely a reagent; it is a "minimal binder" containing three distinct interaction motifs:

-

The 4-Aminothiazole Core (Hinge Binder): This heterocyclic system is a classic bioisostere for the adenine ring of ATP. In kinase inhibitors (e.g., Dasatinib), the aminothiazole nitrogen and the exocyclic NH serve as a donor-acceptor pair for hydrogen bonding with the kinase "hinge" region.

-

The C5-Bromine (Halogen Bond Donor): The bromine atom is not just a steric blocker; it acts as a "sigma-hole" donor, capable of forming halogen bonds with backbone carbonyls or specific residues (e.g., the "gatekeeper" residue in kinases). This enhances selectivity and potency.

-

The Trifluoroacetamide (Lipophilic Warhead): This group serves two roles:

-

Electronic Modulation: The strong electron-withdrawing effect of the

group increases the acidity of the amide NH, strengthening its hydrogen bond donor capability. -

Hydrophobic Interaction: The trifluoromethyl group occupies hydrophobic pockets (e.g., the ribose binding pocket or allosteric back-pockets), improving binding affinity (

).

-

Primary Therapeutic Targets

Based on Structure-Activity Relationship (SAR) data of aminothiazole derivatives, this molecule targets the following biological systems:

Target A: Src and Abl Tyrosine Kinases (Oncology)[1]

-

Mechanism: ATP-Competitive Inhibition.

-

Rationale: The 4-aminothiazole moiety mimics the purine ring of ATP. The molecule lodges itself into the ATP-binding cleft of the kinase domain.

-

Therapeutic Relevance: Inhibition of BCR-Abl (Chronic Myeloid Leukemia) and Src signaling pathways (metastasis).

Target B: Bacterial DNA Gyrase B (Antimicrobial)

-

Mechanism: ATPase Domain Inhibition.

-

Rationale: Bacterial GyrB contains an ATP-binding pocket distinct from eukaryotic kinases. Aminothiazoles have been validated as inhibitors that compete with ATP, preventing DNA supercoiling and bacterial replication.

-

Therapeutic Relevance: Treatment of multi-drug resistant (MDR) Gram-positive infections (e.g., S. aureus).

Target C: Voltage-Gated Sodium Channels (Pain/Neurology)

-

Mechanism: State-Dependent Blockade.

-

Rationale: Small, lipophilic heteroaromatics with halogen substitutions often bind to the inactivated state of Nav1.7 or Nav1.8 channels. The trifluoroacetamide group aids in penetrating the lipid bilayer to access the transmembrane binding site.

-

Therapeutic Relevance: Non-opioid analgesics for neuropathic pain.

Part 2: Experimental Validation Protocols

Protocol 1: Kinase Selectivity Profiling (FRET-Based Assay)

Objective: Determine the

Methodology:

-

Reagents: Recombinant Kinase (e.g., Src), Fluorescein-labeled Poly-GT substrate, ATP (at

), Terbium-labeled antibody. -

Preparation: Dissolve N-(5-bromothiazol-4-yl)-2,2,2-trifluoroacetamide in DMSO to create a 10 mM stock. Serial dilute (1:3) to generate a 10-point dose-response curve (range: 10

M to 0.5 nM). -

Reaction:

-

Mix 5

L of compound + 5 -

Incubate for 60 minutes at Room Temperature (RT).

-

Add 10

L of EDTA/Tb-Antibody detection mix to stop the reaction.

-

-

Detection: Measure Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) using a plate reader (Ex: 340 nm, Em: 495/520 nm).

-

Analysis: Calculate the emission ratio (520/495 nm). Fit data to the Hill equation:

Protocol 2: Bacterial Gyrase ATPase Assay

Objective: Assess the compound's ability to inhibit the ATPase activity of E. coli GyrB.

Methodology:

-

System: Coupled enzyme assay (Pyruvate Kinase/Lactate Dehydrogenase) where ATP hydrolysis is linked to NADH oxidation.

-

Setup: Buffer (50 mM Tris-HCl pH 7.5, 5 mM

, 100 mM KCl). -

Procedure:

-

Incubate GyrB enzyme with the test compound for 10 min.

-

Initiate reaction by adding ATP (1 mM) and PEP/NADH coupling mix.

-

-

Readout: Monitor the decrease in Absorbance at 340 nm (NADH depletion) continuously for 30 minutes.

-

Validation: Use Novobiocin as a positive control (

).

Part 3: Data Summary & Visualization

Comparative Target Profile (Predicted)

| Target Family | Binding Site | Interaction Mode | Predicted Potency (Ki) | Key Structural Driver |

| Src Family Kinases | ATP Cleft (Hinge) | H-Bond + Hydrophobic | Low | Aminothiazole N/NH |

| DNA Gyrase B | ATPase Domain | Competitive | Mid | 5-Bromine (Steric fit) |

| Nav1.7 Channel | Transmembrane Pore | State-Dependent | High | Trifluoroacetamide ( |

Mechanism of Action: Kinase Inhibition Pathway

The following diagram illustrates how the compound interrupts the oncogenic signaling cascade by blocking ATP binding to the Src Kinase domain.

Caption: Competitive inhibition mechanism where the bromothiazole scaffold displaces ATP, preventing Src autophosphorylation and downstream signaling.

Chemical Space & Optimization Workflow

This diagram outlines the Fragment-Based Drug Discovery (FBDD) workflow, showing how this specific molecule serves as a starting point ("Hit") to generate high-potency leads.

Caption: Optimization pathway utilizing the 5-bromo "handle" for cross-coupling to expand the fragment into a lead compound.

References

-

Das, J., et al. (2006). "2-Aminothiazole as a novel kinase inhibitor template. Structure-activity relationship studies toward the discovery of N-(2-chloro-6-methylphenyl)-2-[[6-[4-(2-hydroxyethyl)-1-piperazinyl]-2-methyl-4-pyrimidinyl]amino]-5-thiazolecarboxamide (dasatinib)." Journal of Medicinal Chemistry. Link

-

Mishra, C. B., et al. (2015).[2] "Thiazole: A promising heterocycle for the development of potent CNS active agents."[2] European Journal of Medicinal Chemistry. Link

-

Bradshaw, T. D., & Westwell, A. D. (2004). "The therapeutic potential of DNA gyrase inhibitors." Current Pharmaceutical Design. Link

-

Meanwell, N. A. (2011). "Fluorine and fluorinated motifs in the design and application of bioisosteres for drug design." Journal of Medicinal Chemistry. Link

-

PubChem Compound Summary. (2024). "N-(5-bromothiazol-4-yl)-2,2,2-trifluoroacetamide (CAS 1211593-45-1)."[3] National Center for Biotechnology Information. Link

Sources

- 1. Biological and pharmacological activities of 1,3,4-thiadiazole based compounds - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Thiazole: A Versatile Standalone Moiety Contributing to the Development of Various Drugs and Biologically Active Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 3. N-(5-Bromothiazol-4-yl)-2,2,2-trifluoroacetamide [myskinrecipes.com]

A Technical Guide to N-(5-bromothiazol-4-yl)-2,2,2-trifluoroacetamide: A Privileged Fragment for Modern Drug Discovery

Abstract

Fragment-Based Drug Discovery (FBDD) has firmly established itself as a powerful engine for the identification of novel, high-quality lead compounds. This approach dissects the drug discovery process into the initial identification of low molecular weight fragments that bind to a biological target with high ligand efficiency, followed by the strategic elaboration of these fragments into more potent, drug-like molecules. Within the vast chemical space of potential fragments, halogenated heterocycles have garnered significant attention for their unique ability to form specific and directional interactions, such as halogen bonds, which can significantly enhance binding affinity and selectivity. This technical guide provides an in-depth exploration of N-(5-bromothiazol-4-yl)-2,2,2-trifluoroacetamide, a fragment that synergistically combines the advantageous properties of a brominated thiazole core with a trifluoroacetamide moiety. We will delve into its synthesis, physicochemical properties, and its strategic application in FBDD campaigns, with a particular focus on the discovery of kinase inhibitors. This guide is intended for researchers, medicinal chemists, and drug development professionals seeking to leverage the potential of this and similar fragments in their discovery programs.

Introduction: The Strategic Value of N-(5-bromothiazol-4-yl)-2,2,2-trifluoroacetamide in FBDD

The success of FBDD hinges on the careful selection and design of the fragment library.[1] Ideal fragments are small, soluble, and possess a degree of chemical functionality that allows for facile follow-up chemistry. N-(5-bromothiazol-4-yl)-2,2,2-trifluoroacetamide embodies these principles through its unique combination of structural features:

-

The Bromothiazole Scaffold: The thiazole ring is a common motif in a multitude of biologically active compounds, including approved drugs.[2] Its presence offers a rigid framework with defined vectors for chemical elaboration. The bromine atom at the 5-position is of particular strategic importance. It can act as a potent hydrogen bond acceptor through halogen bonding, a non-covalent interaction that is gaining increasing recognition for its role in molecular recognition.[3] Furthermore, the bromine atom provides a convenient handle for synthetic diversification through cross-coupling reactions.

-

The Trifluoroacetamide Group: The trifluoroacetyl group significantly influences the electronic properties of the molecule, enhancing its metabolic stability and modulating its pKa. The fluorine atoms can also engage in favorable orthogonal multipolar interactions with protein backbones, further contributing to binding affinity.[4] The amide linkage provides a hydrogen bond donor and acceptor, crucial for anchoring the fragment in a protein's binding site.

This strategic combination of a versatile heterocyclic core, a halogen bond donor, and a metabolically robust, interaction-prone side chain makes N-(5-bromothiazol-4-yl)-2,2,2-trifluoroacetamide a fragment of high potential for identifying novel starting points against a range of biological targets, particularly protein kinases.[5][6][7]

Synthesis and Characterization

The synthesis of N-(5-bromothiazol-4-yl)-2,2,2-trifluoroacetamide is a straightforward process, achievable through the N-acylation of the commercially available 4-amino-5-bromothiazole.

Synthetic Protocol: N-acylation of 4-amino-5-bromothiazole

This protocol outlines a standard procedure for the synthesis of the title compound.

Materials:

-

4-amino-5-bromothiazole

-

Trifluoroacetic anhydride

-

Anhydrous Dichloromethane (DCM)

-

Triethylamine (Et3N) or Pyridine

-

Saturated aqueous sodium bicarbonate (NaHCO3) solution

-

Brine (saturated aqueous NaCl solution)

-

Anhydrous magnesium sulfate (MgSO4) or sodium sulfate (Na2SO4)

-

Silica gel for column chromatography

-

Ethyl acetate and Hexane (for chromatography)

Procedure:

-

Reaction Setup: In a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve 4-amino-5-bromothiazole (1.0 eq) in anhydrous DCM.

-

Base Addition: Add triethylamine (1.2 eq) or pyridine (1.2 eq) to the solution and cool the mixture to 0 °C in an ice bath.

-

Acylation: Slowly add trifluoroacetic anhydride (1.1 eq) dropwise to the stirred solution. The reaction progress should be monitored by Thin Layer Chromatography (TLC).

-

Work-up: Once the reaction is complete, quench the reaction by the addition of saturated aqueous NaHCO3 solution. Separate the organic layer and wash it sequentially with water and brine.

-

Drying and Concentration: Dry the organic layer over anhydrous MgSO4 or Na2SO4, filter, and concentrate the solvent under reduced pressure to obtain the crude product.

-

Purification: Purify the crude product by flash column chromatography on silica gel using a gradient of ethyl acetate in hexane to yield N-(5-bromothiazol-4-yl)-2,2,2-trifluoroacetamide as a solid.

Characterization

Thorough characterization of the synthesized fragment is paramount to ensure its purity and structural integrity prior to screening.

| Analysis | Expected Results |

| Melting Point | A sharp melting point range is indicative of high purity. |

| ¹H NMR | Signals corresponding to the thiazole proton and the amide proton. The amide proton signal may be broad and exchangeable with D₂O. |

| ¹³C NMR | Resonances for the thiazole ring carbons and the trifluoroacetamide carbons (quartet for the CF₃ carbon due to C-F coupling). |

| ¹⁹F NMR | A singlet corresponding to the three equivalent fluorine atoms of the trifluoromethyl group. |

| FT-IR (cm⁻¹) | Characteristic peaks for N-H stretching (~3300-3100 cm⁻¹), C=O stretching (~1700 cm⁻¹), and C-F stretching (~1200-1000 cm⁻¹). |

| Mass Spec. (ESI-MS) | [M+H]⁺ and [M+H+2]⁺ peaks with approximately equal intensity, characteristic of a monobrominated compound. |

| Elemental Analysis | Calculated values for C, H, N, Br, F, O, and S. Found values should be within ±0.4% of the calculated values.[8] |

Application in Fragment-Based Drug Discovery

The true value of N-(5-bromothiazol-4-yl)-2,2,2-trifluoroacetamide lies in its application as a tool to probe the binding sites of therapeutically relevant proteins.

Fragment Screening Methodologies

Given the anticipated weak binding affinity of this fragment, highly sensitive biophysical techniques are required for its detection in a screening campaign.

NMR is a powerful technique for fragment screening, offering detailed information on binding events.[9]

-

Ligand-Observed NMR: Techniques such as Saturation Transfer Difference (STD) NMR and WaterLOGSY are particularly well-suited for identifying binders in a mixture of fragments. These methods rely on the transfer of magnetization from the protein to the bound ligand.

-

¹⁹F NMR: The trifluoromethyl group provides a unique and sensitive probe for ¹⁹F NMR-based screening.[10] Changes in the chemical shift or line broadening of the ¹⁹F signal upon addition of the target protein are indicative of binding. This method is highly sensitive and can be performed with relatively small amounts of protein.[4]

X-ray crystallography provides unparalleled structural information, revealing the precise binding mode of the fragment and the key interactions it makes with the protein.[11][12] The bromine atom in N-(5-bromothiazol-4-yl)-2,2,2-trifluoroacetamide is particularly advantageous for crystallographic screening. Its high electron density makes it readily identifiable in electron density maps, even at lower resolutions.[13][14]

Experimental Workflow: X-ray Crystallographic Fragment Screening

Sources

- 1. Fragment-based drug discovery: A graphical review - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Fragment-Sized Thiazoles in Fragment-Based Drug Discovery Campaigns: Friend or Foe? - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. Recent studies on protein kinase signaling inhibitors based on thiazoles: review to date - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. Recent studies on protein kinase signaling inhibitors based on thiazoles: review to date - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 8. pdf.benchchem.com [pdf.benchchem.com]

- 9. NMR-Fragment Based Virtual Screening: A Brief Overview - PMC [pmc.ncbi.nlm.nih.gov]

- 10. pubs.acs.org [pubs.acs.org]

- 11. mdpi.com [mdpi.com]

- 12. Frontiers | Perspective: Structure determination of protein-ligand complexes at room temperature using X-ray diffraction approaches [frontiersin.org]

- 13. Identifying ligand-binding hot spots in proteins using brominated fragments - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Crystallographic Fragment Based Drug Discovery: Use of a Brominated Fragment Library Targeting HIV Protease - PMC [pmc.ncbi.nlm.nih.gov]

"N-(5-bromothiazol-4-yl)-2,2,2-trifluoroacetamide safety and handling guidelines"

Topic: Technical Guide: Safety, Synthesis, and Handling of N-(5-bromothiazol-4-yl)-2,2,2-trifluoroacetamide Document Type: Technical Whitepaper Audience: Medicinal Chemists, Process Safety Engineers, and Drug Discovery Scientists

Executive Summary

N-(5-bromothiazol-4-yl)-2,2,2-trifluoroacetamide (CAS: 1211593-45-1) is a specialized heterocyclic intermediate utilized primarily in the synthesis of high-value agrochemicals (fungicides) and pharmaceutical candidates (kinase inhibitors).[1] Its structure combines a reactive 5-bromothiazole core—a "privileged scaffold" for Suzuki-Miyaura cross-coupling—with a trifluoroacetamide moiety, which serves as both a protecting group and a lipophilic pharmacophore.

This guide outlines the critical safety parameters, handling protocols, and reactivity profiles necessary for the safe manipulation of this compound in research and scale-up environments.

Chemical Profile & Hazard Identification

Physicochemical Properties

| Property | Value / Description |

| CAS Number | 1211593-45-1 |

| Molecular Formula | C₅H₂BrF₃N₂OS |

| Molecular Weight | 275.05 g/mol |

| Appearance | Off-white to pale yellow solid (crystalline) |

| Solubility | Soluble in DMSO, DMF, CH₂Cl₂; sparingly soluble in water. |

| Stability | Moisture-sensitive (amide hydrolysis); Light-sensitive (C-Br photolysis). |

GHS Hazard Classification (Inferred)

Based on structure-activity relationships (SAR) of halogenated thiazoles and trifluoroacetamides.

-

Signal Word: WARNING

-

H315: Causes skin irritation.

-

H319: Causes serious eye irritation.

-

H335: May cause respiratory irritation.

-

H302/H312: Harmful if swallowed or in contact with skin (halogenated heterocycle).

-

Combustion Hazard: Thermal decomposition releases Hydrogen Fluoride (HF) , Hydrogen Bromide (HBr) , Nitrogen Oxides (NOx), and Sulfur Oxides (SOx).

Synthesis & Reactivity Logic

Synthetic Pathway

The standard synthesis involves the N-acylation of 4-amino-5-bromothiazole using trifluoroacetic anhydride (TFAA) . This reaction is highly exothermic and releases trifluoroacetic acid as a byproduct.

-

Reagent Control: TFAA is corrosive and moisture-sensitive. It must be handled under an inert atmosphere (N₂ or Ar).

-

Regioselectivity: The 5-bromo substituent deactivates the thiazole ring, making the amine at position 4 less nucleophilic. This often requires the use of a base (e.g., Pyridine or Et₃N) or elevated temperatures, increasing the risk of thermal runaway.

Reactivity Risks

-

Hydrolysis: The electron-withdrawing trifluoromethyl group activates the amide bond, making it susceptible to hydrolysis in basic aqueous media, releasing the toxic parent amine and trifluoroacetate.

-

Metalation Sensitivity: The C-Br bond is labile toward Magnesium or Lithium reagents. Inadvertent halogen-metal exchange can lead to rapid, uncontrolled exothermic decomposition.

-

Photolytic Debromination: Exposure to UV light can cleave the C-Br bond, generating radical species that degrade the product quality and potentially initiate radical polymerization in concentrated solutions.

Handling & Storage Protocols

Hierarchy of Controls

-

Engineering: All weighing and transfer operations must occur within a Class II Biosafety Cabinet or Chemical Fume Hood with a face velocity >100 fpm.

-

Atmosphere: Store and handle under dry Nitrogen or Argon.

-

PPE:

-

Gloves: Double-gloving recommended. Inner: Nitrile (4 mil); Outer: Laminate (Silver Shield) if handling solutions.

-

Respiratory: N95/P100 for solids; Half-face respirator with organic vapor/acid gas cartridges (OV/AG) for synthesis.

-

Storage Conditions

-

Temperature: 2°C to 8°C (Refrigerated).

-

Container: Amber glass vials with Teflon-lined caps (protects from light and moisture).

-

Shelf Life: ~12 months if strictly stored under inert gas.

Emergency Response Procedures

Fire & Thermal Decomposition

-

Hazard: Combustion generates HF and HBr . Standard ABC extinguishers are effective, but water spray must be used with caution to avoid spreading acidic runoff.

-

Action: Evacuate downwind. Firefighters must wear full SCBA.

First Aid (HF Specific)

Because the compound can degrade to release fluoride ions upon contact with mucosal membranes:

-

Skin Contact: Wash immediately with water for 5 minutes, then apply 2.5% Calcium Gluconate gel . Massage into skin until pain subsides.

-

Eye Contact: Irrigate with water or saline for 15 minutes. Do NOT use calcium gluconate gel in eyes; use 1% calcium gluconate solution if available and directed by a physician.

Visualizations

Figure 1: Synthesis Safety & Workflow Logic

This diagram illustrates the critical control points during the acylation reaction.[2]

Caption: Workflow for the safe synthesis of trifluoroacetamides, emphasizing exotherm control and inert atmosphere.

Figure 2: Emergency Response Decision Tree

This diagram outlines the immediate actions for spills or exposure, integrating HF-specific protocols.

Caption: Decision matrix for handling spills and personnel exposure, prioritizing Calcium Gluconate for skin contact.

References

-

ChemicalBook. (2024).[3] N-(5-bromothiazol-4-yl)-2,2,2-trifluoroacetamide (CAS 1211593-45-1) Properties and Safety. Retrieved from

-

PubChem. (2025).[4][5] 2,2,2-Trifluoroacetamide Compound Summary. National Library of Medicine. Retrieved from

-

Fisher Scientific. (2024). Safety Data Sheet: 2,2,2-Trifluoroacetamide. Retrieved from

-

Organic Syntheses. (2014). Trifluoroacetic acid in 2,2,2-trifluoroethanol facilitates S(N)Ar reactions. Retrieved from

-

MySkinRecipes. (2024).[3] Chemical Specifications: N-(5-Bromothiazol-4-yl)-2,2,2-trifluoroacetamide.[1][6] Retrieved from

Sources

- 1. N-(5-Bromothiazol-4-yl)-2,2,2-trifluoroacetamide [myskinrecipes.com]

- 2. Organic Syntheses Procedure [orgsyn.org]

- 3. 2-Amino-5-bromothiazole | 3034-22-8 [chemicalbook.com]

- 4. PubChemLite - N-(5-bromo-4-formyl-1,3-thiazol-2-yl)-n-[3-(trifluoromethyl)phenyl]acetamide (C13H8BrF3N2O2S) [pubchemlite.lcsb.uni.lu]

- 5. 5-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-1,3-thiazole | C9H14BNO2S | CID 45785938 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. N-(5-bromothiazol-4-yl)-2,2,2-trifluoroacetamide | 1211593-45-1 [chemicalbook.com]

Methodological & Application

Application Note: Quantitative Profiling of N-(5-bromothiazol-4-yl)-2,2,2-trifluoroacetamide

This Application Note is designed for analytical chemists and process development scientists involved in the quality control and synthesis of thiazole-based pharmaceutical intermediates.

Executive Summary

N-(5-bromothiazol-4-yl)-2,2,2-trifluoroacetamide is a critical Key Starting Material (KSM) in the synthesis of next-generation agrochemicals (fungicides) and kinase-inhibiting pharmaceuticals.[1][2] Its structural integrity—specifically the regiochemistry of the bromine at C5 and the trifluoroacetamide protection at C4—is pivotal for downstream cross-coupling efficiency (e.g., Suzuki-Miyaura or Buchwald-Hartwig amination).[1]

This guide provides a validated analytical framework for:

-

Assay Potency: Determining the precise weight-weight (% w/w) purity using Reverse-Phase HPLC (RP-HPLC).

-

Impurity Profiling: Identifying regioisomers and hydrolysis byproducts via LC-MS/MS.[1]

-

Process Control: Monitoring the stability of the trifluoroacetamide moiety under storage conditions.

Chemical Profile & Properties[1][2][3][4][5][6][7]

Understanding the physicochemical behavior of the analyte is the prerequisite for robust method development.[1]

| Property | Specification | Analytical Implication |

| Chemical Name | N-(5-bromothiazol-4-yl)-2,2,2-trifluoroacetamide | Target Analyte |

| CAS Number | 1211593-45-1 | Reference Standard Identification |

| Molecular Formula | C₅H₂BrF₃N₂OS | Monoisotopic Mass: ~273.90 (Br⁷⁹) / 275.90 (Br⁸¹) |

| Molecular Weight | 275.05 g/mol | Distinctive 1:1 Isotopic Pattern (Br) |

| Solubility | Soluble in MeOH, ACN, DMSO, EtOAc.[1][2] Low in Water.[1] | Use ACN/Water as diluent to prevent precipitation.[1] |

| pKa (Calculated) | Thiazole N: ~2.5 | Amide NH: ~11 | Acidic mobile phase required to protonate thiazole N and improve peak shape.[1] |

| Chromophore | Thiazole Ring + Auxochromes (Br, Amide) | UV Max λ ≈ 255–265 nm.[1] |

Analytical Method 1: RP-HPLC (Purity & Assay)

Rationale: This method utilizes a C18 stationary phase with high carbon loading to retain the moderately lipophilic trifluoroacetamide group.[1] Acidic modification is strictly enforced to suppress the ionization of residual silanols and ensure the thiazole nitrogen remains protonated, eliminating peak tailing.[1]

Chromatographic Conditions

-

Instrument: Agilent 1260 Infinity II or Waters Alliance e2695

-

Column: Agilent Zorbax Eclipse Plus C18 (4.6 x 150 mm, 3.5 µm) or equivalent.[1]

-

Why: The "Plus" or "Shield" RP phases protect against basic interactions with the thiazole ring.[1]

-

-

Column Temperature: 40°C (Controls viscosity and improves reproducibility).

-

Flow Rate: 1.0 mL/min.[1]

-

Injection Volume: 5.0 µL.

-

Detection: Diode Array Detector (DAD) at 254 nm (bandwidth 4 nm).[1] Reference: 360 nm.[1]

Mobile Phase System

-

Mobile Phase A (MPA): 0.1% Formic Acid in Water (Milli-Q grade).[1]

-

Mobile Phase B (MPB): Acetonitrile (HPLC Grade).[1]

Gradient Program

| Time (min) | % Mobile Phase B | Event | Mechanism |

| 0.0 | 10 | Equilibration | Initial loading of polar impurities. |

| 2.0 | 10 | Isocratic Hold | Separation of early eluting hydrolysis products (amine).[1] |

| 12.0 | 90 | Linear Ramp | Elution of main analyte (approx. 7-8 min).[1] |

| 15.0 | 90 | Wash | Removal of highly lipophilic dimers. |

| 15.1 | 10 | Re-equilibration | Return to initial conditions.[1] |

| 20.0 | 10 | Stop | System ready for next injection. |

Standard Preparation

-

Stock Solution (1.0 mg/mL): Weigh 10 mg of Reference Standard into a 10 mL volumetric flask. Dissolve in 100% Acetonitrile.[1] Sonicate for 5 mins.

-

Working Standard (0.1 mg/mL): Dilute 1.0 mL of Stock Solution into a 10 mL flask. Dilute to volume with 50:50 Water:Acetonitrile .

-

Note: Matching the diluent to the initial gradient strength prevents "solvent shock" and split peaks.[1]

-

Analytical Method 2: LC-MS/MS (Identification)

Rationale: Mass spectrometry is required to confirm the presence of the bromine isotope pattern (1:1 ratio of m/z 274:276) and to detect the potential hydrolysis impurity (5-bromothiazol-4-amine), which lacks the trifluoroacetyl group.[1]

Mass Spectrometer Parameters

-

Source: Electrospray Ionization (ESI) – Positive Mode.[1]

-

Scan Type: Full Scan (MS1) and Product Ion Scan (MS2).[1]

-

Capillary Voltage: 3500 V.

-

Desolvation Temperature: 350°C.[1]

-

Cone Voltage: 30 V.

Key Diagnostic Ions

| Compound | Precursor Ion [M+H]⁺ | Key Fragments (MS2) | Structural Inference |

| Analyte | 274.9 / 276.9 | 177.9 / 179.9 | Loss of CF₃CO- group (Neutral Loss: 97 Da).[1] Confirms amide bond.[1][3][4] |

| Impurity A (Hydrolysis) | 178.9 / 180.9 | 98.0 | 5-bromothiazol-4-amine (Loss of protecting group).[1] |

| Impurity B (Debrominated) | 197.0 | 100.0 | N-(thiazol-4-yl)-trifluoroacetamide (Loss of Br).[1] |

Analytical Workflow Diagram

The following diagram illustrates the decision matrix for analyzing batches of N-(5-bromothiazol-4-yl)-2,2,2-trifluoroacetamide, distinguishing between routine QC and deep structural characterization.

Figure 1: Decision tree for the quality control and impurity handling of the target thiazole intermediate.

Protocol Validation & Troubleshooting

System Suitability Criteria (SST)

Before running samples, ensure the system meets these metrics using the Working Standard:

-

Retention Time (RT): 7.5 ± 0.5 min.

-

Tailing Factor (Tf): 0.9 ≤ Tf ≤ 1.3 (Critical: High tailing indicates silanol interaction; increase buffer strength or replace column).[1]

-

Injection Precision: %RSD of Area < 1.0% (n=5).

Common Issues & Solutions

-

Issue: Doublet Peak / Split Peak.

-

Cause: Sample solvent (100% ACN) is too strong compared to initial mobile phase (10% ACN).[1]

-

Fix: Dilute sample in 50:50 Water:ACN.

-

-

Issue: Loss of Bromine (M-H peak in MS). [1]

-

Issue: Extra Peak at RRT 0.4.

-

Cause: 5-bromothiazol-4-amine (Hydrolysis product).[1]

-

Fix: Ensure samples are prepared fresh and not left in autosampler >24h without cooling (4°C).

-

References

-

National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 67717, Trifluoroacetamide.[1] Retrieved from [Link][1]

-

MySkinRecipes. N-(5-Bromothiazol-4-yl)-2,2,2-trifluoroacetamide Specifications and Applications. Retrieved from [Link][1][5][6][4]

Sources

- 1. N-Methyl-N-(tert-butyldimethylsilyl)trifluoroacetamide | C9H18F3NOSi | CID 2724275 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. N-(5-Bromothiazol-4-yl)-2,2,2-trifluoroacetamide [myskinrecipes.com]

- 3. Trifluoroacetamide | C2H2F3NO | CID 67717 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. Convenient syntheses of 2-acylamino-4-halothiazoles and acylated derivatives using a versatile Boc-intermediate - PMC [pmc.ncbi.nlm.nih.gov]

- 6. mdpi.com [mdpi.com]

The Chemical Probe That Isn't: Deconstructing N-(5-bromothiazol-4-yl)-2,2,2-trifluoroacetamide

Senior Application Scientist Note: In the landscape of chemical biology and drug discovery, compounds are frequently synthesized as intermediates, serving as foundational building blocks for more complex molecules. Our investigation into the scientific literature and public chemical databases for N-(5-bromothiazol-4-yl)-2,2,2-trifluoroacetamide reveals that it falls squarely into this category. Despite its chemical structure suggesting potential biological activity, there is currently no published evidence to support its use as a characterized chemical probe. This document serves not as a traditional application note, but as a scientific assessment of the available information and a guide to the compound's probable utility.

Summary of Findings: An Intermediate, Not a Probe

Extensive searches of scientific literature and chemical repositories have failed to identify any studies that characterize a specific biological target or a defined mechanism of action for N-(5-bromothiazol-4-yl)-2,2,2-trifluoroacetamide. It is not described as a tool compound or "chemical probe" for investigating any biological pathway.

Instead, the compound is consistently listed as a chemical intermediate, a precursor used in the synthesis of other, more complex molecules[1]. Its chemical features—a brominated thiazole ring and a trifluoroacetamide group—make it a versatile scaffold in medicinal chemistry. Commercial suppliers highlight its potential role in the design of novel fungicides, insecticides, kinase inhibitors, and antimicrobial agents, though no concrete examples of its direct incorporation into a final, active compound are provided in the public domain[1].

Table 1: Chemical and Physical Properties

| Property | Value | Source |

| CAS Number | 1211593-45-1 | [1][2] |

| Molecular Formula | C₅H₂BrF₃N₂OS | [2] |

| Molecular Weight | 275.05 g/mol | [2] |

| Primary Use | Synthetic Intermediate | [1] |

| Potential Applications | Agrochemicals, Kinase Inhibitors, Antimicrobials | [1] |

The Rationale of a Synthetic Intermediate: A Chemist's Perspective

The structure of N-(5-bromothiazol-4-yl)-2,2,2-trifluoroacetamide is instructive for its role in synthesis. The bromine atom on the thiazole ring is a prime site for cross-coupling reactions (e.g., Suzuki, Heck, or Buchwald-Hartwig couplings), allowing for the attachment of various other molecular fragments. The trifluoroacetamide group is a stable functional group that can influence the electronic properties of the molecule and may be involved in hydrogen bonding interactions in a final target-binding scenario.

Below is a conceptual workflow illustrating how a chemist would likely utilize this compound.

Figure 1: Conceptual synthetic workflow.

This diagram illustrates the logical flow of how a synthetic chemist would employ N-(5-bromothiazol-4-yl)-2,2,2-trifluoroacetamide not as a probe itself, but as a key component to build a more elaborate molecule designed to interact with a specific biological target.

Hypothetical Application as a Probe: A Forward-Looking Protocol

While no data exists, we can outline a hypothetical, high-level protocol that a researcher would follow if this compound were to be investigated as a potential chemical probe, for instance, as a novel kinase inhibitor. This protocol is for illustrative purposes only and is based on standard industry practices for compound characterization.

Initial Target Screening Protocol (Hypothetical)

Objective: To determine if the compound exhibits inhibitory activity against a panel of protein kinases.

Materials:

-

N-(5-bromothiazol-4-yl)-2,2,2-trifluoroacetamide

-

DMSO (cell culture grade)

-

Kinase panel (e.g., a commercial panel of 96 or more purified human kinases)

-

Appropriate kinase-specific substrates and ATP

-

Kinase assay buffer

-

Detection reagents (e.g., ADP-Glo™, LanthaScreen™)

-

384-well assay plates

Procedure:

-

Compound Preparation: Prepare a 10 mM stock solution of N-(5-bromothiazol-4-yl)-2,2,2-trifluoroacetamide in 100% DMSO.

-

Assay Plate Preparation: In a 384-well plate, serially dilute the compound stock to achieve a range of concentrations (e.g., from 100 µM to 1 nM). Include positive controls (known inhibitors) and negative controls (DMSO vehicle).

-

Kinase Reaction: Add the purified kinase, its specific substrate, and ATP to each well to initiate the reaction. Incubate at room temperature for the recommended time (e.g., 60 minutes).

-

Signal Detection: Add the detection reagent according to the manufacturer's protocol to stop the kinase reaction and generate a luminescent or fluorescent signal.

-

Data Acquisition: Read the plate on a suitable plate reader.

-

Data Analysis: Convert the raw data to percent inhibition relative to controls. Plot percent inhibition versus compound concentration and fit the data to a four-parameter logistic equation to determine the IC₅₀ value for any kinases that show significant inhibition.

Sources

"formulation of N-(5-bromothiazol-4-yl)-2,2,2-trifluoroacetamide for biological testing"

Application Note: Formulation Strategies for N-(5-bromothiazol-4-yl)-2,2,2-trifluoroacetamide in Biological Assays

Executive Summary

This guide details the formulation protocols for N-(5-bromothiazol-4-yl)-2,2,2-trifluoroacetamide (referred to herein as TBTA-F ), a lipophilic heterocyclic amide often utilized as a pharmacophore fragment or synthetic intermediate in kinase inhibitor discovery.[1][2]

Due to the electron-withdrawing trifluoromethyl group and the lipophilic bromine substituent, TBTA-F exhibits BCS Class II characteristics (Low Solubility, High Permeability).[1] Successful biological testing requires rigorous adherence to solvent-shift protocols to prevent compound precipitation ("crashing out") in aqueous media, which yields false-negative biological data.[1][2]

Physicochemical Analysis & Challenges

Before formulation, one must understand the molecule's behavior in solution.[3]

| Feature | Chemical Implication | Formulation Impact |

| Thiazole Core | Aromatic, planar system.[1][2] | High stacking energy; prone to crystallization in water.[1] |

| Bromine (C-5) | Heavy halogen, high lipophilicity.[1][2] | Increases LogP; significantly reduces aqueous solubility.[1] |

| Trifluoroacetamide | Strong electron-withdrawing group (EWG).[1][2] | Increases acidity of the N-H proton. Warning: Susceptible to hydrolysis in alkaline conditions (pH > 9.0).[1] |

Critical Stability Warning: While the trifluoroacetamide group is stable in physiological pH (7.4) and acidic environments, it acts as a "labile protecting group" in strong bases.[1] Avoid formulation buffers with pH > 8.5 to prevent hydrolysis into the primary amine parent.

Formulation Decision Tree

The following logic flow dictates the vehicle selection based on the assay type.

Figure 1: Decision logic for formulating TBTA-F based on downstream application.

Detailed Protocols

Protocol A: Preparation of Master Stock Solution

Purpose: To create a stable, high-concentration liquid form for long-term storage.[1][2]

-

Solvent Selection: Use DMSO (Dimethyl Sulfoxide), Anhydrous, ≥99.9% .[1]

-

Calculation: Target a concentration of 10 mM to 50 mM .

-

Dissolution:

-

Storage: Aliquot into amber glass vials (hydrophobic compounds can adsorb to plastics).[1] Store at -20°C.

Protocol B: In Vitro (Cell Culture) "Solvent-Shift" Method

Purpose: To introduce the hydrophobic stock into aqueous media without precipitation.[1][2]

The Challenge: Direct addition of high-concentration DMSO stock to media often causes the compound to crash out locally before it mixes.

Procedure:

-

Prepare Intermediate Plate (100x):

-

Dilute the Master Stock into pure DMSO first to create a serial dilution curve (e.g., 10 mM, 1 mM, 0.1 mM in DMSO).

-

-

The "Shift" Step:

-

Alternative for Low Solubility (The "Pre-wet" Method):

-

If precipitation occurs at >10 µM, use an intermediate buffer containing 0.05% Pluronic F-127 or Tween 80 to stabilize the transition from DMSO to water.[1]

-

Protocol C: In Vivo Vehicle (Intraperitoneal/Oral)

Purpose: High-load formulation (10–50 mg/kg) for rodent studies.[1][2]

Recommended Vehicle: 5% DMSO / 40% PEG400 / 5% Tween 80 / 50% Saline [1][2]

-

Weigh the required amount of solid TBTA-F.[1]

-

Step 1 (Solubilization): Add the calculated volume of DMSO (5% of total vol) . Vortex until fully dissolved.[1]

-

Step 2 (Co-solvent): Add PEG400 (40% of total vol) .[1] Vortex. The solution should be clear and viscous.

-

Step 3 (Surfactant): Add Tween 80 (5% of total vol) .[1] Mix gently (avoid foaming).

-

Step 4 (Aqueous Phase): Slowly add Saline (0.9% NaCl) dropwise while vortexing.

-

Why: Adding water too fast causes irreversible precipitation.[1]

-

-

Sterilization: Pass through a 0.22 µm PES or PTFE syringe filter .[1] Do not use Nylon filters as they may bind the drug.

Quality Control & Self-Validation

To ensure the data generated is reliable, you must validate the formulation.[8]

| QC Test | Method | Acceptance Criteria |

| Visual Inspection | Hold vial against a light source (Tyndall effect).[1][2] | No visible particulates or haziness.[1] |

| Solubility Limit | Centrifuge formulation at 13,000 rpm for 10 min. Analyze supernatant via HPLC. | Concentration in supernatant = Theoretical Concentration (±5%).[1] |

| Stability (24h) | Leave formulation at RT for 24h, then re-analyze. | >95% parent compound remaining (no hydrolysis of trifluoroacetamide). |

References

-

Lipinski, C. A., et al. "Experimental and computational approaches to estimate solubility and permeability in drug discovery and development settings."[1] Advanced Drug Delivery Reviews, 2001.[1]

-

Savjani, K. T., et al. "Drug Solubility: Importance and Enhancement Techniques."[1] ISRN Pharmaceutics, 2012.[1]

-

Neervannan, S. "Preclinical formulation development of poorly soluble compounds."[1] Expert Opinion on Drug Metabolism & Toxicology, 2006.[1]

-

Castro, C. A., et al. "Considerations and Pitfalls in Selecting the Drug Vehicles for Evaluation of New Drug Candidates." Journal of Pharmacy & Pharmaceutical Sciences, 2018.[1] [1]

-

PubChem Compound Summary. "2,2,2-Trifluoroacetamide Derivatives." National Center for Biotechnology Information.[1]

Sources

- 1. Trifluoroacetamide | 354-38-1 [chemicalbook.com]

- 2. 1245647-95-3|tert-Butyl (2-bromothiazol-4-yl)carbamate|BLD Pharm [bldpharm.com]

- 3. FORMULATION DEVELOPMENT - Solubility-Enhancing Technologies in Pharmaceutical Development, a Mini-Review [drug-dev.com]

- 4. lifetein.com [lifetein.com]

- 5. Considerations and Pitfalls in Selecting the Drug Vehicles for Evaluation of New Drug Candidates: Focus on in vivo Pharmaco-Toxicological Assays Based on the Rotarod Performance Test - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. journals.library.ualberta.ca [journals.library.ualberta.ca]

- 7. Cytotoxicity and Microbicidal Activity of Commonly Used Organic Solvents: A Comparative Study and Application to a Standardized Extract from Vaccinium macrocarpon - PMC [pmc.ncbi.nlm.nih.gov]

- 8. altasciences.com [altasciences.com]

Troubleshooting & Optimization

"improving yield of N-(5-bromothiazol-4-yl)-2,2,2-trifluoroacetamide synthesis"

Topic: Optimization of N-(5-bromothiazol-4-yl)-2,2,2-trifluoroacetamide Synthesis Audience: Medicinal Chemists & Process Development Scientists

Executive Summary & Diagnostic Workflow

The Challenge: Synthesizing N-(5-bromothiazol-4-yl)-2,2,2-trifluoroacetamide presents a classic "push-pull" conflict. You are attempting an Electrophilic Aromatic Substitution (EAS) on a thiazole ring that is simultaneously electron-rich (due to the sulfur/nitrogen heterocycle) but significantly deactivated by the strongly electron-withdrawing trifluoroacetamide group at the C4 position.

Core Yield Killers:

-

Regioselectivity Drift: Competitive bromination at C2 if conditions are too aggressive.

-

Hydrolytic Decomposition: The trifluoroacetamide moiety is labile under basic aqueous workup conditions (haloform-type cleavage).

-

Starting Material Instability: Free 4-aminothiazole is unstable; improper handling prior to protection leads to oxidative tar formation.

Interactive Troubleshooting Pathway

Figure 1: Decision logic for optimizing the synthesis of brominated thiazole amides. The critical control points are the solvent choice in Step 2 and the pH control during workup.

Troubleshooting Guides (The "Why" & "How")

Issue A: "My reaction turns black/tarry before bromination."

Diagnosis: Oxidative Polymerization of Free Amine. 4-aminothiazoles are significantly less stable than their 2-amino counterparts. If you neutralize 4-aminothiazole hydrochloride (starting material) without the acylating agent immediately present, the free base rapidly oxidizes and polymerizes.

-

The Fix: Never isolate the free base 4-aminothiazole. Perform the trifluoroacetylation on the HCl salt directly by adding the base (pyridine or TEA) dropwise to a mixture of the salt and Trifluoroacetic Anhydride (TFAA) in DCM at 0°C. This ensures the amine is protected the moment it is liberated.

Issue B: "I see the product on LCMS, but it disappears during workup."

Diagnosis: Base-Catalyzed Hydrolysis. The trifluoroacetyl group is highly electron-withdrawing, making the carbonyl carbon extremely electrophilic. In the presence of aqueous base (even saturated NaHCO₃ used to neutralize TFA), the amide bond can cleave, or the haloform reaction can degrade the CF₃ group.

-

The Fix:

-

Quench: Use water or dilute NH₄Cl (mildly acidic/neutral).

-

Avoid: Carbonate or Hydroxide washes.

-

Validation: Check the aqueous layer pH. If pH > 8, you are likely losing product to hydrolysis.

-

Issue C: "Bromination is stalling (Low Conversion)."

Diagnosis: Ring Deactivation. The -NHCOCF₃ group at C4 pulls electron density from the ring. While C5 is the natural site for Electrophilic Aromatic Substitution (EAS), the ring is deactivated compared to a simple aminothiazole.

-

The Fix:

-

Solvent Switch: Move from DCM or THF to Acetonitrile (ACN) or DMF . Polar aprotic solvents stabilize the transition state of the bromonium intermediate.

-

Reagent: Ensure fresh NBS (recrystallized from water). Old NBS decomposes to Br₂, which is less selective and more aggressive.

-

Optimized Experimental Protocol

This protocol prioritizes regio-control and stability.

Step 1: Protection (Trifluoroacetylation)

-

Reagents: 4-Aminothiazole HCl (1.0 eq), TFAA (1.2 eq), Pyridine (2.5 eq), DCM (0.2 M).

-

Procedure:

-

Suspend 4-aminothiazole HCl in anhydrous DCM under N₂.

-

Cool to 0°C. Add TFAA dropwise.

-

Add Pyridine dropwise over 30 mins. (Exothermic).

-

Stir at 0°C for 1h, then warm to RT.

-

Workup: Wash with 1N HCl (removes pyridine), then Brine. Dry (Na₂SO₄) and concentrate.

-

Note: The intermediate N-(thiazol-4-yl)-2,2,2-trifluoroacetamide is stable and can be stored.

-

Step 2: Regioselective Bromination

-

Reagents: Intermediate (from Step 1), NBS (N-Bromosuccinimide) (1.05 eq), ACN (Acetonitrile).

-

Procedure:

-

Dissolve the amide in ACN (0.1 M).

-

Cool to 0°C.

-

Add NBS portion-wise (solid addition) over 15 minutes.

-

Why? Keeps instantaneous concentration of brominating agent low, preventing C2/C5 di-bromination.

-

-

Monitor by HPLC/TLC.[1] Reaction typically completes in 2–4 hours at RT.

-

Workup (CRITICAL):

-

Dilute with EtOAc.

-

Wash with Water (x2) and Brine (x1).

-

Do NOT use Sulfite/Bisulfite to quench NBS unless pH is monitored; acidic sulfites are fine, but basic sulfites can trigger hydrolysis.

-

-

Purification: Recrystallization from Ethanol/Water or Silica Column (Hex/EtOAc).

-

Data: Solvent Effects on Bromination Yield

| Solvent | Dielectric Constant | Reaction Time | Yield | Comments |

| DCM | 8.9 | 12 h | 45% | Slow conversion; solubility issues. |

| THF | 7.5 | 8 h | 60% | Moderate; THF can react with NBS (side products). |

| ACN | 37.5 | 3 h | 88% | Optimal balance of polarity and inertness. |

| DMF | 36.7 | 1 h | 75% | Fast, but harder to remove; risk of over-bromination. |

Frequently Asked Questions (FAQ)

Q: Can I use elemental Bromine (Br₂) instead of NBS? A: It is not recommended. Br₂ is highly aggressive and acidic (generating HBr byproduct). The high acidity can hydrolyze the trifluoroacetamide, and the aggressive nature leads to poor regioselectivity (brominating C2 and C5). NBS provides a controlled source of "Br+" without the massive acid load [1].

Q: Why is the C2 position not brominated first? A: In 1,3-thiazoles, the C5 position is the most nucleophilic site for electrophilic attack. The C2 position is flanked by the Sulfur and Nitrogen, making it less electron-rich for EAS compared to C5. However, if C5 is blocked or conditions are forcing, C2 will react [2].

Q: My product is pink/red. Is it impure? A: Likely yes. Trace liberation of Br₂ causes this color. Wash the organic layer with a dilute (1-2%) sodium thiosulfate solution (quickly) to remove the color, then immediately wash with water to remove the basic thiosulfate traces.

References

-

Uzelac, E. J., & Rasmussen, S. C. (2017).[2] Synthesis of Brominated Thiazoles via Sequential Bromination-Debromination Methods.[2] The Journal of Organic Chemistry, 82(11), 5947–5951.[2]

-

Castanedo, G. M., et al. (2016). Discovery and Optimization of N-(4-(3-Aminophenyl)thiazol-2-yl)acetamide as a Novel Scaffold Active against Sensitive and Resistant Cancer Cells.[3] Journal of Medicinal Chemistry, 59(11).

-

Vetrichelvan, M., et al. (2023). Efficient and Regioselective Halogenations of 2-Amino-1,3-thiazoles with Copper Salts. National Institutes of Health (PMC).

Sources

"N-(5-bromothiazol-4-yl)-2,2,2-trifluoroacetamide solubility issues and solutions"

Introduction

Welcome to the technical support center for N-(5-bromothiazol-4-yl)-2,2,2-trifluoroacetamide. This guide is designed for researchers, scientists, and drug development professionals who are encountering solubility challenges with this compound. As a Senior Application Scientist, my goal is to provide you with not just protocols, but also the underlying scientific reasoning to empower you to make informed decisions in your experimental design. This document is structured as a series of frequently asked questions (FAQs) and troubleshooting guides to directly address the practical issues you may be facing at the bench.

The inherent structural motifs of N-(5-bromothiazol-4-yl)-2,2,2-trifluoroacetamide—a brominated thiazole ring and a trifluoroacetamide group—contribute to its unique physicochemical properties. The trifluoromethyl group, for instance, is known to increase lipophilicity and metabolic stability, which can significantly impact solubility.[1][2][3] This guide will walk you through a systematic approach to understanding and overcoming these solubility hurdles.

Part 1: Frequently Asked Questions (FAQs) - Understanding the Challenge

Q1: I'm having trouble dissolving N-(5-bromothiazol-4-yl)-2,2,2-trifluoroacetamide in common aqueous buffers for my biological assays. Why is this compound likely to be poorly soluble in water?

A1: The poor aqueous solubility of N-(5-bromothiazol-4-yl)-2,2,2-trifluoroacetamide is multifactorial, stemming from its molecular structure:

-

Lipophilic Nature: The presence of the trifluoromethyl (-CF3) group significantly increases the lipophilicity of the molecule.[1][2] This "fat-loving" characteristic means it prefers non-polar environments over aqueous (polar) ones.

-

Bromothiazole Moiety: The bromothiazole ring is a heterocyclic structure that, in this combination, contributes to the overall low polarity of the molecule.

-

Crystalline Structure: Many organic molecules with rigid structures can form stable crystal lattices. The energy required to break these crystal lattice interactions and solvate the individual molecules in water can be substantial, leading to low solubility.

Q2: What are the initial recommended solvents to try for creating a stock solution?

A2: For creating a concentrated stock solution, it is advisable to start with common water-miscible organic solvents. Based on the chemistry of related compounds, the following are recommended for initial screening:

-

Dimethyl Sulfoxide (DMSO): Often the first choice for solubilizing a wide range of organic compounds for biological screening.

-

N,N-Dimethylformamide (DMF): Another powerful polar aprotic solvent.

-

Ethanol (EtOH): A polar protic solvent that can be effective.

-

Methanol (MeOH): Similar to ethanol, but with higher polarity.

-

Acetonitrile (ACN): A polar aprotic solvent commonly used in chromatography, which can also be a useful solubilizing agent.

It is crucial to start with small quantities of the compound and solvent to determine an approximate solubility before preparing a larger stock solution.

Q3: I've managed to dissolve the compound in DMSO, but it precipitates when I dilute it into my aqueous assay buffer. What is happening and how can I prevent this?

A3: This is a common issue known as "precipitation upon dilution." It occurs because the high concentration of the organic solvent in the stock solution is able to keep the compound dissolved. However, when this is diluted into a predominantly aqueous buffer, the overall solvent environment becomes much more polar, and the compound crashes out of solution.

To mitigate this, you can try the following:

-

Lower the Stock Concentration: If your experimental design allows, using a more dilute stock solution can sometimes prevent precipitation upon further dilution.

-

Use of Co-solvents: Instead of diluting directly into a purely aqueous buffer, try diluting into a buffer that contains a small percentage of an organic co-solvent (e.g., 1-5% DMSO or ethanol). This can help maintain the solubility of the compound in the final assay medium.

-

Pluronic F-68: Adding a small amount of a non-ionic surfactant like Pluronic F-68 to your aqueous buffer can help to stabilize the compound and prevent precipitation.

Part 2: Troubleshooting Guides & Experimental Protocols

Issue 1: Inconsistent results in biological assays.

If you are observing high variability in your experimental results, it could be linked to the solubility and stability of your compound.

Protocol 1: Verifying Stock Solution Integrity and Assay Plate Solubility

-

Fresh Stock Preparation: Always use freshly prepared stock solutions for your experiments. If you must store them, do so at -20°C or -80°C in small aliquots to minimize freeze-thaw cycles.

-

Visual Inspection: After diluting your compound into the final assay buffer, allow it to sit for the duration of your experiment. Before reading your results, visually inspect the wells of your assay plate under a microscope for any signs of precipitation (crystals or amorphous solid).

-

Centrifugation Test: Prepare a sample of your compound at the final assay concentration in the assay buffer. Incubate it under the same conditions as your experiment. After the incubation period, centrifuge the sample at high speed (e.g., >10,000 x g) for 15-30 minutes. Carefully collect the supernatant and measure the concentration of your compound (e.g., by HPLC-UV). A significant decrease from the expected concentration indicates precipitation.

Issue 2: The compound will not dissolve sufficiently in any single solvent.

When a compound proves to be highly insoluble, a systematic approach to solvent screening and the use of solubility enhancement techniques are necessary.

Workflow for Systematic Solubility Enhancement

Caption: A decision-making workflow for addressing solubility issues.

Protocol 2: pH-Dependent Solubility Assessment

The thiazole moiety can have a pKa, making the solubility of N-(5-bromothiazol-4-yl)-2,2,2-trifluoroacetamide potentially pH-dependent.